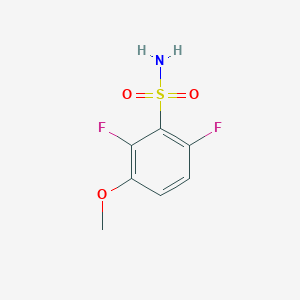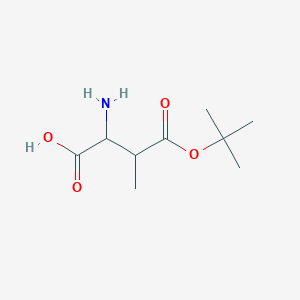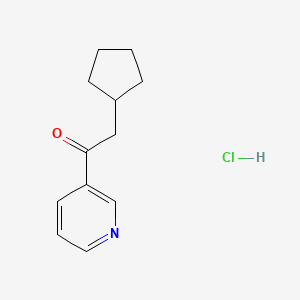![molecular formula C8H12BF4K B13513415 Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is a chemical compound with the molecular formula C8H12BF4K. It is known for its unique structure, which includes a spirocyclic heptane ring and a trifluoroborate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide typically involves the reaction of a spirocyclic heptane derivative with a trifluoroborate salt. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the boranuide complex. The reaction mixture is then purified to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: It can be reduced to yield simpler boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while substitution reactions can produce a wide range of functionalized boron compounds .
科学的研究の応用
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique boron-containing structure.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide exerts its effects involves the interaction of the boranuide group with various molecular targets. In biological systems, it may interact with cellular components to facilitate imaging or therapeutic effects. The trifluoroborate group is particularly reactive, allowing for the formation of stable complexes with other molecules .
類似化合物との比較
Similar Compounds
- Potassium trifluoro(spiro[3.3]heptan-2-ylmethyl)borate
- Potassium trifluoro(6-fluorospiro[3.3]heptan-2-yl)methylborate
Uniqueness
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is unique due to its specific spirocyclic structure and the presence of both fluorine and boron atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and material science .
特性
分子式 |
C8H12BF4K |
|---|---|
分子量 |
234.09 g/mol |
IUPAC名 |
potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide |
InChI |
InChI=1S/C8H12BF4.K/c10-7-3-8(4-7)1-6(2-8)5-9(11,12)13;/h6-7H,1-5H2;/q-1;+1 |
InChIキー |
GIEMBXHNMFSXCP-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



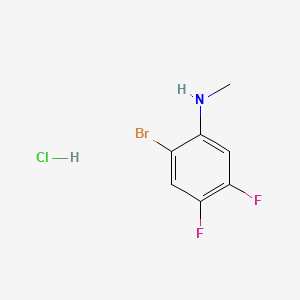


![{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate](/img/structure/B13513367.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)
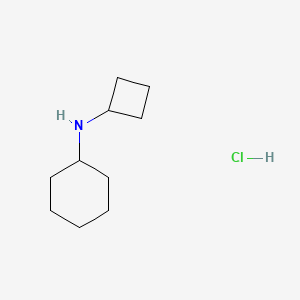
![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)
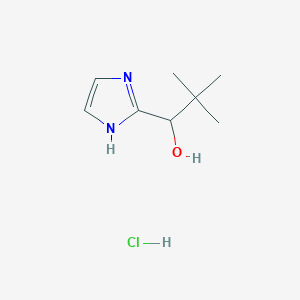
![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
